molecular formula C19H20ClN3O2 B2632286 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea CAS No. 886902-59-6

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea

Cat. No.: B2632286
CAS No.: 886902-59-6
M. Wt: 357.84
InChI Key: VUUYOPQPZRXCNC-UHFFFAOYSA-N
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Description

The compound 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a urea derivative characterized by three distinct substituents:

  • 3,4-Dihydro-2H-pyrrol-5-yl group: A partially saturated pyrrole ring, which may enhance solubility or modulate electronic interactions.
  • 4-Ethoxyphenyl group: A para-substituted phenyl ring with an ethoxy (-OCH2CH3) moiety, providing electron-donating properties and increased lipophilicity.

The urea core facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-25-17-10-8-16(9-11-17)23(18-7-4-12-21-18)19(24)22-15-6-3-5-14(20)13-15/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUYOPQPZRXCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates. One common method involves the following steps:

    Preparation of Aniline Derivatives: The starting materials, 3-chloroaniline and 4-ethoxyaniline, are prepared through standard synthetic procedures.

    Formation of Isocyanates: The aniline derivatives are then converted to their corresponding isocyanates using reagents such as phosgene or triphosgene.

    Urea Formation: The isocyanates are reacted with 3,4-dihydro-2H-pyrrole under controlled conditions to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Computational Modeling : Density functional theory (DFT) studies (as in ) could predict interaction energies with biological targets, leveraging the electron-donating ethoxy group’s effects.
  • Synthetic Optimization : Lower yields for complex analogues (e.g., 9f) highlight the need for improved catalytic methods or protecting-group strategies.

Biological Activity

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives, which are recognized for their diverse biological activities. The unique structural features of this compound, including multiple aromatic rings and a pyrrole moiety, contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3OC_{18}H_{20}ClN_{3}O, with a molecular weight of approximately 327.8 g/mol. The compound's structure allows for distinct interactions at the molecular level, which may lead to novel therapeutic applications.

PropertyValue
Molecular FormulaC18H20ClN3O
Molecular Weight327.8 g/mol
CAS Number905761-46-8

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and receptor modulator . It may interact with specific molecular targets such as kinases or proteases, modulating critical cellular functions involved in various diseases, including cancer and inflammatory conditions. The ability to form stable hydrogen bonds enhances its interaction with biological targets, making it a promising candidate for drug development.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Studies have demonstrated that urea derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition has been observed in related compounds, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, which could lead to therapeutic effects in conditions such as cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that urea derivatives with similar structures displayed significant inhibition of cell growth in cancer lines with IC50 values ranging from 7.01 µM to 14.31 µM across different cell types .
  • Mechanistic Insights : Research has indicated that the mechanism of action involves the induction of apoptosis in cancer cells through the modulation of signaling pathways relevant to cell survival and proliferation .

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